Sodium picosulfate monohydrate

Overview

Description

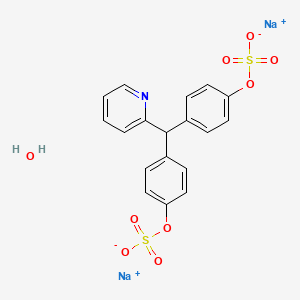

Chemical Structure and Synthesis Sodium picosulfate monohydrate (C₁₈H₁₃NNa₂O₈S₂·H₂O) is a diphenylmethane derivative with a pyridinylmethyl group. Its systematic name is 4,4′-(pyridin-2-ylmethylene)bis(phenyl) disulfate sodium salt monohydrate . Developed by De Angeli S.p.A., it is synthesized via condensation of phenol with 2-pyridinecarboxaldehyde to form the intermediate 4,4′-(pyridin-2-ylmethylene)diphenol (yield >88%), followed by esterification, salification, and crystallization. The monohydrate form is stabilized with ≤0.1% impurities and ≥99.5% purity, making it suitable for large-scale production .

Mechanism of Action

As a prodrug, sodium picosulfate is activated by colonic sulfatases to liberate the active metabolite, which stimulates colonic peristalsis via direct action on enteric neurons. It increases water and electrolyte secretion while inhibiting absorption, resulting in osmotic laxation .

Clinical Applications Primarily used for bowel preparation before colonoscopy and treatment of functional constipation (FC), it is administered orally in doses of 7.5–10 mg/day in adults.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium picosulfate typically involves the hydrolysis of bisacodyl followed by a sulfation reaction . The process begins with bisacodyl as the starting material, which undergoes hydrolysis to form the intermediate compound. This intermediate is then subjected to a sulfation reaction using chlorsulfonic acid in a pyridine solvent . The reaction mixture is neutralized, washed, and the solid product is extracted with alcohol to obtain high-purity sodium picosulfate .

Industrial Production Methods: Industrial production of sodium picosulfate follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be simple, efficient, and suitable for industrial production, ensuring that the final product meets the quality standards required by pharmacopeias in Europe and the United States .

Chemical Reactions Analysis

Types of Reactions: Sodium picosulfate undergoes several types of chemical reactions, including hydrolysis, sulfation, and esterification .

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

Sulfation: Utilizes chlorsulfonic acid in a pyridine solvent.

Esterification: Involves the reaction of the intermediate compound with sulfuric acid derivatives.

Major Products: The primary product formed from these reactions is sodium picosulfate hydrate, which is the active pharmaceutical ingredient used in laxative formulations .

Scientific Research Applications

Scientific Research Applications

The applications of sodium picosulfate monohydrate can be categorized into several key areas:

-

Laxative Formulations

Sodium picosulfate is widely used in over-the-counter laxatives due to its effectiveness in stimulating bowel movements. It is particularly beneficial for individuals suffering from constipation . -

Colonoscopy Preparations

This compound plays a crucial role in bowel cleansing before colonoscopy procedures. It ensures that the intestines are clear for accurate examination, which is vital for early detection of gastrointestinal issues . -

Pharmaceutical Development

Researchers utilize sodium picosulfate in the formulation of various gastrointestinal medications. Its properties enhance the efficacy and safety profiles of these drugs, making it a valuable component in pharmaceutical development . -

Clinical Research

This compound is frequently studied in clinical trials to evaluate its effectiveness and safety across different patient populations. Such studies contribute significantly to evidence-based medicine .

Comparative Studies on Efficacy

A study comparing sodium picosulfate with bisacodyl found that both treatments were equally effective in managing chronic constipation over a four-week period. The study involved 144 patients who reported significant improvements in stool frequency and consistency .

| Treatment | Number of Patients | Improvement Rate (%) |

|---|---|---|

| Bisacodyl | 70 | 74.6 |

| Sodium Picosulfate | 74 | 79.2 |

Bowel Preparation Studies

Research has demonstrated the effectiveness of sodium picosulfate combined with magnesium citrate for bowel preparation prior to colonoscopy. In one study, 93%-96% of patients reported adequate or excellent cleansing results using this combination .

| Preparation Method | Satisfaction Rate (%) |

|---|---|

| Sodium Picosulfate + Mg Citrate | 72 |

| Polyethylene Glycol (PEG) | 64 |

| Other Regimens | 45.9 |

Clinical Guidelines and Recommendations

Sodium picosulfate is recommended for use in various clinical settings, particularly for patients preparing for surgical procedures or diagnostic examinations like colonoscopy. It is typically administered in combination with magnesium oxide and citric acid to optimize its laxative effects while minimizing side effects such as electrolyte imbalances .

Mechanism of Action

Sodium picosulfate is a prodrug that is metabolized by colonic bacteria into its active form, 4,4’-dihydroxydiphenyl-(2-pyridyl)methane (DPM, BHPM) . This active compound stimulates the colonic mucosa, leading to increased peristalsis and bowel movements . The mechanism involves the inhibition of water and electrolyte absorption in the intestines, resulting in increased secretion and bowel evacuation .

Comparison with Similar Compounds

Bisacodyl

Similarities

- Both are stimulant laxatives targeting colonic motility via enteric neuronal activation .

- Common adverse effects: abdominal pain, nausea, diarrhea .

Differences

Key Finding : Sodium picosulfate is preferred in pediatric populations due to better palatability, though bisacodyl has broader standalone data .

Polyethylene Glycol (PEG) Formulations

Efficacy and Tolerability

A randomized controlled trial (RCT) in 72 pediatric patients showed comparable bowel preparation efficacy between sodium picosulfate (100 g × 2 doses) and PEG-ELS (25 mg/kg/h), but superior tolerability for sodium picosulfate:

- 80% of patients rated its taste as "good" or "very good" vs. 0% for PEG .

- Adverse events: 48% (sodium picosulfate) vs. 71% (PEG-ELS) .

Dosage Comparison

| Agent | Dosage Range (Pediatrics) |

|---|---|

| Sodium Picosulfate | 7.5–10 mg/day |

| PEG-ELS | 25 mg/kg/h |

Key Finding : Sodium picosulfate is a lower-volume, better-tolerated alternative to PEG, especially in children .

Sodium Phosphate (NaP)

Efficacy Comparison

| Agent | Bowel Cleansing Efficacy | Adverse Events |

|---|---|---|

| Sodium Picosulfate | 82% ("good/excellent") | 48% |

| Sodium Phosphate | 90% ("good/excellent") | 71% |

Key Finding : While sodium phosphate has marginally higher efficacy, sodium picosulfate’s safety profile makes it preferable .

Other Sodium-Based Osmotic Agents

- Sodium Sulfate : Similar safety to sodium picosulfate but requires larger volumes for equivalent efficacy .

Biological Activity

Sodium picosulfate monohydrate is a well-established stimulant laxative primarily used for bowel cleansing prior to medical procedures such as colonoscopy. Its biological activity hinges on its mechanism of action, pharmacodynamics, and clinical efficacy, which are critical for understanding its therapeutic applications.

Sodium picosulfate is a prodrug that undergoes hydrolysis by colonic bacteria, particularly via the enzyme sulfatase, to yield its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM). This metabolite stimulates colonic peristalsis and increases the secretion of water and electrolytes into the intestinal lumen while inhibiting their absorption. As a result, sodium picosulfate enhances bowel motility and facilitates stool evacuation .

Pharmacodynamics

- Absorption and Metabolism : After oral administration, sodium picosulfate is minimally absorbed in its original form. The peak plasma concentration (C_max) of the active metabolite is reached approximately 2 hours post-administration, with a half-life ranging between 7 to 7.4 hours .

- Excretion : The metabolites are predominantly excreted in urine, with only about 0.1% of the administered dose appearing unchanged .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of sodium picosulfate in bowel preparation. A systematic review highlighted its efficacy in comparison to polyethylene glycol (PEG) solutions, demonstrating comparable cleansing quality while being better tolerated by patients .

Key Findings from Clinical Studies

Adverse Effects

While sodium picosulfate is generally well-tolerated, it can cause side effects such as abdominal cramps, diarrhea, and potential electrolyte disturbances (e.g., hyponatremia and hypokalemia). Patients are often advised to maintain adequate hydration during treatment to mitigate these risks .

Q & A

Basic Research Questions

Q. What synthesis methodologies yield sodium picosulfate monohydrate with >99.5% purity, and how are impurities controlled?

- Methodological Answer :

- Step 1 : Optimize esterification and salification steps using phenol and 2-pyridinecarboxaldehyde as starting materials.

- Step 2 : Refine reaction conditions (e.g., solvent selection, temperature control) to enhance intermediate yield (e.g., 4,4′-(pyridin-2-ylmethylene)diphenol, achieving >88% yield).

- Step 3 : Implement crystallization techniques to stabilize the monohydrate form and reduce impurities (<0.1% single impurity).

- Validation : Use HPLC and mass spectrometry for purity analysis .

Table 1 : Synthesis Optimization Outcomes

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Intermediate Yield (%) | ≤75% | ≥88% |

| Final Product Purity (%) | <98% | >99.5% |

| Key Impurity Control | Unreported | <0.1% |

Q. How is the crystalline structure of this compound characterized, and what implications does this have for its stability?

- Methodological Answer :

- Technique : X-ray crystallography (e.g., CCDC 1265906) to resolve atomic coordinates and hydrogen bonding networks.

- Stability Analysis : Conduct hygroscopicity tests under controlled humidity to assess water retention in the monohydrate structure.

- Outcome : Confirm structural integrity under standard storage conditions, critical for maintaining pharmacological activity .

Advanced Research Questions

Q. How can researchers apply the PICOT framework to design prospective studies on this compound's efficacy in pediatric constipation?

- Methodological Answer :

- PICOT Breakdown :

- P (Population) : Children aged 2–12 years with functional constipation.

- I (Intervention) : Daily this compound (7.5–10 mg) combined with polyethylene glycol (PEG).

- C (Comparison) : PEG alone or other osmotic laxatives (e.g., lactulose).

- O (Outcome) : Frequency of bowel movements, adverse events (abdominal pain, diarrhea).

- T (Time) : 4-week follow-up.

- Study Design : Randomized controlled trial (RCT) with blinded outcome assessment.

- Rationale : Address gaps in retrospective studies and lack of monotherapy data .

Q. What experimental approaches resolve discrepancies in this compound's pharmacokinetic profiles across different formulations?

- Methodological Answer :

- Step 1 : Conduct comparative bioavailability studies in animal models (e.g., rats) using LC-MS/MS to quantify plasma concentrations.

- Step 2 : Analyze dissolution profiles of commercial vs. experimental formulations using USP apparatus.

- Step 3 : Apply meta-analysis to reconcile conflicting data (e.g., dose-response variability in pediatric vs. adult populations) .

Q. How can reproductive toxicity studies for this compound be designed to assess safety in pregnancy?

- Methodological Answer :

- Model Selection : Use pregnant rats (oral doses up to 2000 mg/kg) to evaluate teratogenicity during organogenesis.

- Endpoints : Fetal mortality, malformations, and postnatal development indices.

- Outcome : Current evidence shows no fetal harm at 1.2× human-equivalent doses, but rabbit models require optimization due to high mortality rates .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting evidence on this compound's synergistic effects with PEG in pediatric disimpaction?

- Methodological Answer :

- Systematic Review : Aggregate data from heterogeneous studies (e.g., varying PEG doses: 4–8 sachets/day) using PRISMA guidelines.

- Subgroup Analysis : Stratify results by PEG dosage and this compound co-administration (7.5–10 mg/day).

- Conclusion : Identify optimal dosing thresholds while controlling for confounders (e.g., dietary fiber intake) .

Q. Methodological Frameworks

- PICOT Application : Use the framework to standardize research questions, ensuring comparability across studies (e.g., defining timeframes for laxative efficacy trials) .

- FINER Criteria : Evaluate feasibility, novelty, and relevance when designing studies on under-researched populations (e.g., neonates) .

Properties

IUPAC Name |

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO8S2.2Na.H2O/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYUVJHZGPGDSP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156700 | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307301-38-7 | |

| Record name | Sodium picosulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307301387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PICOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR57574HN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.